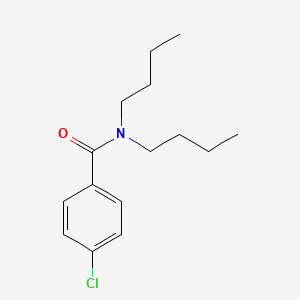![molecular formula C16H23F3N2O2 B3844979 2-[2-[4-[[2-(Trifluoromethyl)phenyl]methyl]piperazin-1-yl]ethoxy]ethanol](/img/structure/B3844979.png)
2-[2-[4-[[2-(Trifluoromethyl)phenyl]methyl]piperazin-1-yl]ethoxy]ethanol
Descripción general
Descripción
2-[2-[4-[[2-(Trifluoromethyl)phenyl]methyl]piperazin-1-yl]ethoxy]ethanol is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperazine ring via an ethoxyethanol chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[4-[[2-(Trifluoromethyl)phenyl]methyl]piperazin-1-yl]ethoxy]ethanol typically involves multiple steps. One common method starts with the reaction of 2-(Trifluoromethyl)benzyl chloride with piperazine to form 2-(Trifluoromethyl)benzylpiperazine. This intermediate is then reacted with ethylene oxide under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as potassium carbonate to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis. Additionally, purification steps like distillation and recrystallization are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-[4-[[2-(Trifluoromethyl)phenyl]methyl]piperazin-1-yl]ethoxy]ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the phenyl ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups like halides, alkyl, or aryl groups.
Aplicaciones Científicas De Investigación
2-[2-[4-[[2-(Trifluoromethyl)phenyl]methyl]piperazin-1-yl]ethoxy]ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies due to its piperazine moiety.
Medicine: Explored for its potential therapeutic effects, including its role as an intermediate in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as enhanced thermal stability and chemical resistance.
Mecanismo De Acción
The mechanism of action of 2-[2-[4-[[2-(Trifluoromethyl)phenyl]methyl]piperazin-1-yl]ethoxy]ethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperazine ring can form hydrogen bonds and electrostatic interactions with amino acid residues in the active sites of proteins, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-[2-[4-[[2-(Trifluoromethyl)phenyl]methyl]piperazin-1-yl]ethanol: Similar structure but lacks the ethoxy group, resulting in different chemical properties and reactivity.
2-[2-[4-[[2-(Trifluoromethyl)phenyl]methyl]piperazin-1-yl]ethoxy]acetate: Contains an acetate group instead of an ethanol group, which can alter its solubility and biological activity.
Uniqueness
The presence of both the trifluoromethyl group and the piperazine ring in 2-[2-[4-[[2-(Trifluoromethyl)phenyl]methyl]piperazin-1-yl]ethoxy]ethanol makes it unique compared to other similar compounds. The trifluoromethyl group imparts high lipophilicity and metabolic stability, while the piperazine ring provides a versatile scaffold for further functionalization and interaction with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
2-[2-[4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]ethoxy]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23F3N2O2/c17-16(18,19)15-4-2-1-3-14(15)13-21-7-5-20(6-8-21)9-11-23-12-10-22/h1-4,22H,5-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFMUETXNDYHLKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCCO)CC2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


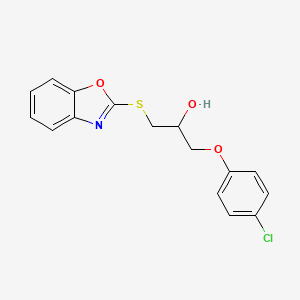
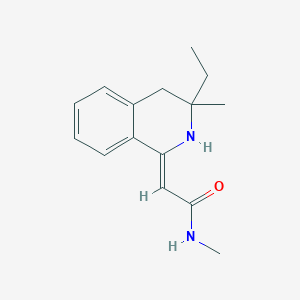
![N-[(Z)-1-acetamidopropan-2-ylideneamino]-2-chlorobenzamide](/img/structure/B3844922.png)
![2-(Benzylideneamino)benzo[de]isoquinoline-1,3-dione](/img/structure/B3844935.png)
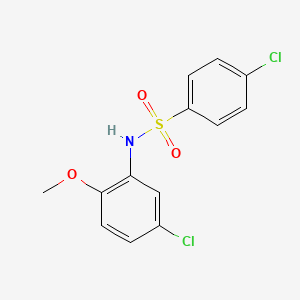
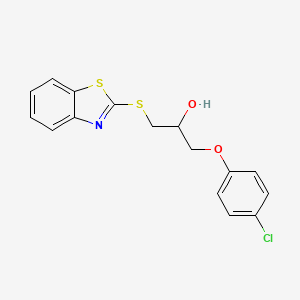
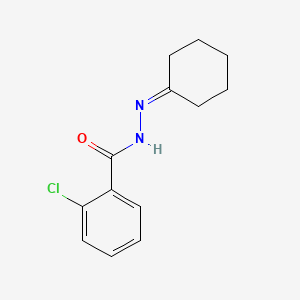
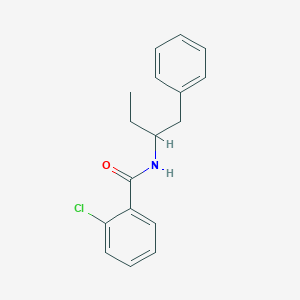
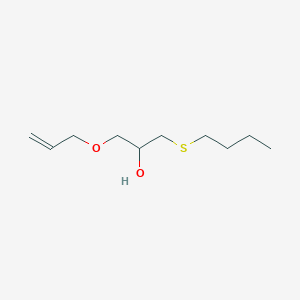
![N'-[1-(4-fluorophenyl)ethylidene]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B3844971.png)
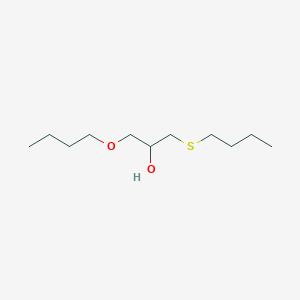
![3-[2-(4-Bromophenyl)-1,3-thiazol-4-yl]-7-hydroxy-6-nitrochromen-2-one](/img/structure/B3844995.png)
